3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound classified within the family of pyrazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a biochemical probe. The molecular structure consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methoxy group at the 6-position. Its chemical identifier is 1357946-21-4, and it is primarily utilized as a building block for synthesizing more complex heterocyclic compounds .
The synthesis of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The molecular structure of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine can be described as follows:
The unique substitution pattern of this compound imparts distinct chemical and biological properties that are valuable in research and development .
3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions, including:
The mechanism of action for 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. Notably, it has been shown to bind to tropomyosin receptor kinases, inhibiting their activity. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, making it a candidate for further investigation in cancer therapies and other diseases where these pathways are dysregulated .
The physical and chemical properties of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine are essential for understanding its behavior in various environments:
These properties influence its handling during synthesis and application in biological assays .
3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine has several scientific applications:
Pyrazolo[3,4-b]pyridines represent a class of bicyclic heterocycles formed by fusion between pyrazole and pyridine rings at specified positions. The core scaffold exhibits tautomeric isomerism, existing as either 1H- or 2H-tautomers (Figure 1). Computational studies by Alkorta and Elguero confirm the 1H-tautomer (e.g., 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine) is energetically favored by ~37 kJ/mol due to aromatic stabilization across both rings [2]. This tautomeric preference is critical for biological activity, as evidenced by DrugBank listings: 14 drug candidates adopt the 1H-form, while zero 2H-derivatives exist in clinical development [2].
The systematic name 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS: 1357946-21-4) specifies substituent positions relative to the bridgehead nitrogen (N1). Bromine occupies C3, while methoxy binds to C6 of the pyridine ring. Distinguishing this scaffold from isomeric structures (e.g., pyrazolo[4,3-c]pyridines) requires attention to ring fusion numbering [6] [7]. For example:
Table 1: Tautomeric Stability and Nomenclature of Key Derivatives
Compound | Tautomeric Energy Difference (kJ/mol) | Aromatic Stabilization | Notable Substitution Pattern |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | 0 (Reference) | Full π-delocalization | Unsubstituted scaffold |
2H-Pyrazolo[3,4-b]pyridine | +37.03 | Peripheral only | Thermodynamically disfavored |
3-Bromo-6-methoxy-1H-tautomer | - | Preserved | Bioactive conformation |
4-Bromo-3-methoxy-1H-isomer | - | Preserved | Positional isomer [4] |
The strategic incorporation of bromine and methoxy groups at C3 and C6 positions confers distinct pharmacochemical advantages. Bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura borylation), enabling rapid diversification into drug candidates [5] [9]. Concurrently, the methoxy group modulates electronic properties (σₚ = -0.27) and enhances membrane permeability through balanced lipophilicity (calculated LogP = 1.729 for 3-Bromo-6-methoxy derivative) [1].
Medicinally, this scaffold demonstrates dual-targeting capabilities in recent drug discovery campaigns:
Table 2: Biological Targets of Pyrazolo[3,4-b]pyridine Derivatives
Biological Target | Therapeutic Area | Key Compound | Potency (IC₅₀/EC₅₀) | Mechanistic Action |
---|---|---|---|---|
Soluble Guanylate Cyclase (sGC) | Pulmonary Hypertension | Lead derivative | Moderate vasodilation | Synergistic NO-independent activation |
AMP-activated Protein Kinase (AMPK) | Vascular Remodeling | Compound 2 | Not reported | Proliferation/migration suppression |
Tropomyosin Receptor Kinase (TRKA) | Oncology | C03 | 56 nM | ATP-competitive inhibition |
Cytochrome P450 2C9 | Metabolic Liability | C03 | Inhibited | Potential drug-drug interactions |
Synthetic methodologies for pyrazolo[3,4-b]pyridines have evolved significantly since Ortoleva’s 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via diphenylhydrazone iodination [2]. Bulow’s 1911 refinement used 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid, establishing early annulation strategies [2].
Modern approaches leverage the reactivity of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine for transition metal-catalyzed transformations:
Table 3: Evolution of Synthetic Strategies
Era | Key Method | Representative Transformation | Limitations/Advancements |
---|---|---|---|
Pre-1910 | Iodine-mediated cyclization | Diphenylhydrazone → 3-phenyl derivative | Low regiocontrol, limited scope |
Early 20th C | Acid-catalyzed annulation | 5-Aminopyrazole + 1,3-diketones → 3-methyl | Improved accessibility, moderate yields |
21st C | Metal-catalyzed cross-coupling | 3-Bromo + ArB(OH)₂ → 3-aryl (Suzuki) | High regioselectivity, broad applicability |
2020s | One-pot borylation/coupling | Bromo → boronate → biaryl in single reactor | Reduced purification, atom economy |
Contemporary applications emphasize molecular hybridization, fusing the core with pharmacophores like morpholine (TRK inhibitors) or difluorophenyl (PAH drugs) [3] [5]. The crystalline structure of derivatives (e.g., 3-bromo-5-(pinacolborane)-6-methoxypyridine) confirms planar geometry conducive to kinase active-site binding [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8